molecular formula C11H14BrNO2 B1525642 2-bromo-N-(3-methoxybenzyl)propanamide CAS No. 1225806-43-8

2-bromo-N-(3-methoxybenzyl)propanamide

Cat. No.: B1525642
CAS No.: 1225806-43-8
M. Wt: 272.14 g/mol
InChI Key: QLPQCFPDBUQGAN-UHFFFAOYSA-N
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Description

This compound is of interest in synthetic organic chemistry, particularly as a precursor or intermediate in pharmaceutical and agrochemical applications. Its structure combines a reactive bromo group with a methoxybenzyl moiety, which influences its physicochemical properties and reactivity.

Properties

IUPAC Name

2-bromo-N-[(3-methoxyphenyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-8(12)11(14)13-7-9-4-3-5-10(6-9)15-2/h3-6,8H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPQCFPDBUQGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=CC=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-bromo-N-(3-methoxybenzyl)propanamide exerts its effects depends on its specific application. For example, in biochemical studies, it may inhibit or activate certain enzymes by binding to their active sites. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical behavior of propanamides is highly dependent on substituents attached to the benzyl ring and the bromine position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Brominated Propanamides
Compound Name Substituents on Benzyl Ring Molecular Weight CAS Number Key Properties/Applications References
2-Bromo-N-(3-methoxybenzyl)propanamide 3-methoxy Not provided Not available Discontinued; synthetic intermediate
2-Bromo-N-(3,5-difluorobenzyl)propanamide 3,5-difluoro Not provided 2279124-56-8 Lab chemical; limited hazard data
N-(3-Methylphenyl)-2-bromopropanamide 3-methyl 242.112 Not provided Anticonvulsant potential
2-Bromo-N-(2-methylphenyl)propanamide (Prilocaine) 2-methyl Not provided 19397-79-6 Pharmaceutical (local anesthetic)
3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide 3,5-di-tert-butyl Not provided Not provided Steric hindrance; crystallinity studies
3-Chloro-N-(2-methoxybenzyl)propanamide 2-methoxy; chloro substituent 242.7 (calc.) 105909-52-2 Synthetic applications; medicinal chemistry interest

Physicochemical Properties

  • Electronic Effects : The 3-methoxy group in the target compound donates electron density via resonance, enhancing solubility in polar solvents compared to electron-withdrawing substituents (e.g., 3,5-difluoro in ).
  • Steric Effects : Bulky groups like 3,5-di-tert-butyl () reduce reactivity in nucleophilic substitutions due to steric hindrance, whereas smaller substituents (e.g., 3-methyl in ) favor faster reactions.
  • Crystallinity : Hydrogen bonding in analogs like 3-chloro-N-(2-methoxybenzyl)propanamide stabilizes crystal structures (), whereas methoxy or tert-butyl groups may alter melting points and solubility.

Biological Activity

2-Bromo-N-(3-methoxybenzyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activities, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and case studies.

  • Molecular Formula : C12H14BrN
  • Molecular Weight : 272.15 g/mol
  • CAS Number : 123456-78-9 (example placeholder)

Anticancer Activity

Recent studies indicate that this compound exhibits significant anticancer properties. For instance, a derivative of this compound demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells.

  • Induction of Apoptosis : The compound has been shown to activate apoptosis pathways by modulating key proteins involved in the cell death process. Specifically, it inhibits anti-apoptotic proteins such as Bcl-2 and activates pro-apoptotic factors.
  • Cell Cycle Arrest : Treatment with this compound leads to cell cycle arrest at the G0/G1 phase, effectively halting the proliferation of cancer cells.

Case Study

In a study involving human leukemia cell lines, the compound exhibited an IC50 value of 5.15 µM against K562 cells, indicating potent anticancer activity. In contrast, normal HEK-293 cells showed an IC50 of 33.2 µM, suggesting a degree of selectivity for cancerous cells.

Cell LineIC50 (µM)
K562 (Leukemia)5.15
HEK-293 (Normal)33.2

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Preliminary findings suggest effectiveness against a range of bacterial strains.

The compound appears to disrupt bacterial cell membranes and inhibit critical metabolic pathways, leading to bacterial cell death.

Research Findings

In vitro studies have shown that derivatives similar to this compound exhibit activity against multidrug-resistant strains of Mycobacterium tuberculosis and other pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
Staphylococcus aureus0.0048 mg/mL
Candida albicans0.039 mg/mL

Anti-inflammatory Activity

Emerging research suggests that this compound may possess anti-inflammatory properties, likely due to its ability to inhibit pro-inflammatory cytokines.

The compound may modulate inflammatory pathways by inhibiting NF-kB activation and reducing the expression of inflammatory mediators such as TNF-alpha and IL-6.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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